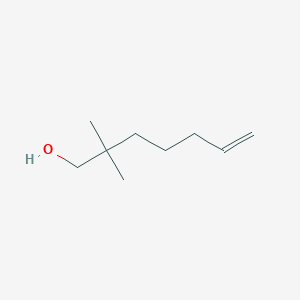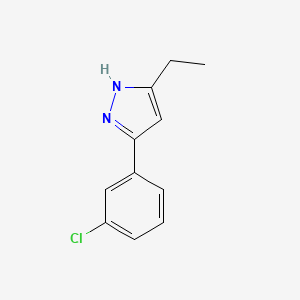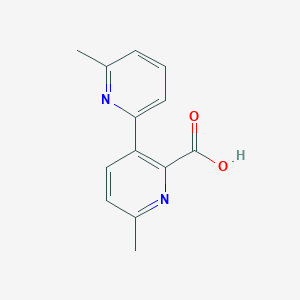
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H12N2O2. It is a derivative of pyridinecarboxylic acid, characterized by the presence of two methyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid typically involves the reaction of 2,6-lutidine with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated pyridines, nitropyridines.
Scientific Research Applications
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly in the context of metalloenzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antidiabetic and insulin-mimetic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid involves its ability to chelate metal ions, thereby inhibiting metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to various biological effects. The compound interacts with molecular targets such as human serum albumin and zinc (II) complexes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid (Picolinic acid): Similar structure but lacks the additional methyl group.
3-Pyridinecarboxylic acid (Nicotinic acid): Differently positioned carboxylic acid group.
4-Pyridinecarboxylic acid (Isonicotinic acid): Carboxylic acid group at the para position.
Uniqueness
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid is unique due to the presence of two methyl groups and its specific positioning on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-3-5-11(14-8)10-7-6-9(2)15-12(10)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
RMCNWFIKLDVAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


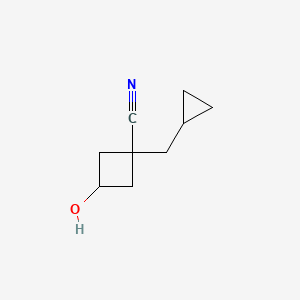
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
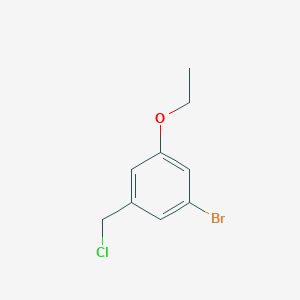
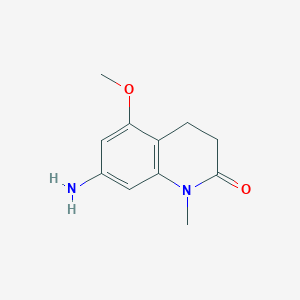


![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)

![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
